molecular formula C18H20N2O2S B2947136 2-[(3,4-dimethylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893095-75-5

2-[(3,4-dimethylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No. B2947136
M. Wt: 328.43
InChI Key: FZPQRIYBUYDXKP-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties and are remarkably effective compounds with respect to their biological and physiological functions .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . Some typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives can be synthesized through various reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Synthesis of Thiophene Derivatives : Compounds with thiophene cores, similar to the compound of interest, have been synthesized to explore their antibacterial and antifungal activities. These syntheses involve complex chemical reactions that highlight the versatility of thiophene derivatives in drug design and development (Vasu et al., 2003).

  • Heterocyclic Synthesis : The synthesis of heterocyclic compounds, including thiophene-2-carboxamide derivatives, has been a subject of study for their potential as antibiotic and antibacterial drugs. Such research underscores the importance of heterocyclic chemistry in the discovery of new therapeutic agents (G. Ahmed, 2007).

Biological Activities and Potential Therapeutic Applications

  • Anticancer and Antimicrobial Activities : Carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally related to the compound of interest, have been investigated for their potent cytotoxicity against cancer cells and their potential in cancer therapy (L. Deady et al., 2005).

  • Antibacterial and Antifungal Activities : Research on thiophene derivatives, similar to the target compound, has demonstrated significant antibacterial and antifungal properties. These studies contribute to the ongoing search for new antimicrobial agents to combat resistant strains of bacteria and fungi (Ahmed F. Ahmed et al., 2018).

Drug Discovery and Development

  • Development of Antiarrhythmic, Serotonin Antagonist, and Antianxiety Medications : Novel thiophene derivatives have been synthesized and evaluated for their antiarrhythmic, serotonin antagonist, and antianxiety activities. Such research indicates the potential for thiophene-based compounds in the development of new therapeutic drugs for treating various conditions (A. Amr et al., 2010).

Future Directions

Thiophene-based compounds continue to attract great interest in both industry and academia due to their wide range of therapeutic properties . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

2-[(3,4-dimethylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-10-7-8-12(9-11(10)2)16(21)20-18-15(17(22)19-3)13-5-4-6-14(13)23-18/h7-9H,4-6H2,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPQRIYBUYDXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,4-dimethylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

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